

Application Notes: Immunofluorescence Staining for PARP-1 Foci with UKTT15

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Compound of Interest

Compound Name: UKTT15

Cat. No.: B12381885

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Introduction

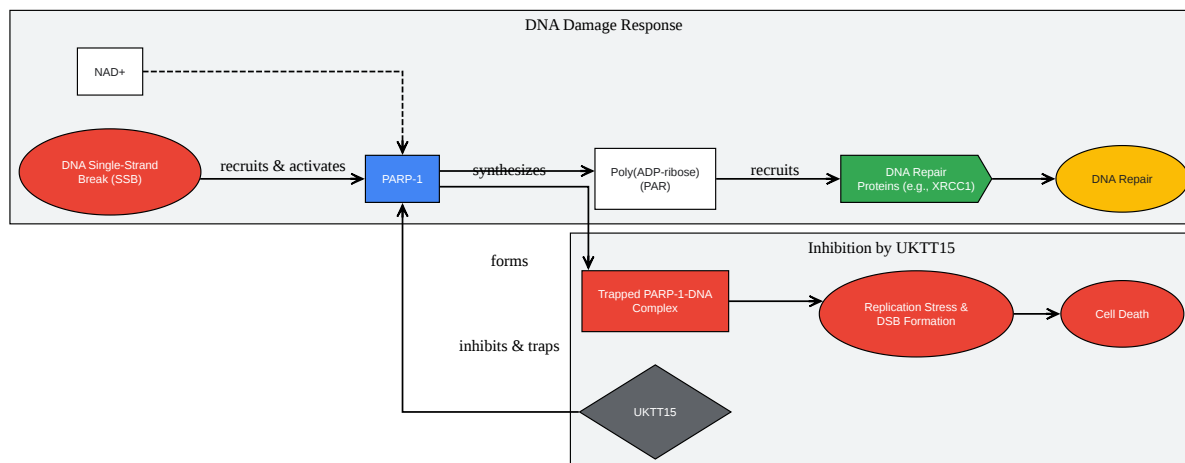
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. Upon detection of DNA single-strand breaks (SSBs), PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins. Inhibition of PARP-1 is a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination.

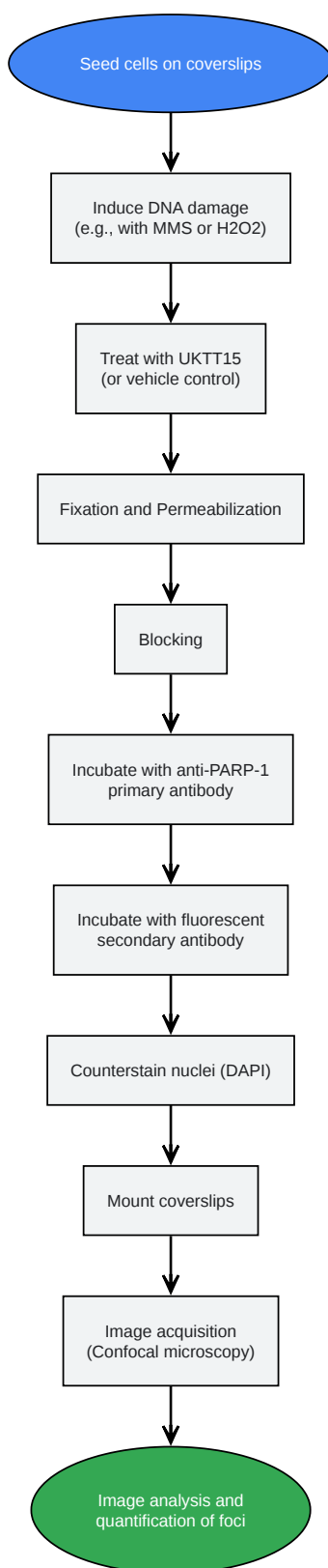
UKTT15 is a potent and selective allosteric inhibitor of PARP-1. Unlike catalytic inhibitors that solely block PAR synthesis, **UKTT15** functions as a "PARP trapper." It stabilizes the PARP-1 protein on DNA at the site of damage, leading to the formation of cytotoxic PARP-1-DNA complexes. These trapped complexes can obstruct DNA replication and transcription, ultimately inducing synthetic lethality in cancer cells.

Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify the formation of nuclear PARP-1 foci, which represent the accumulation of PARP-1 at sites of DNA damage. This application note provides a detailed protocol for the immunofluorescent staining of PARP-1 foci in cells treated with the PARP-1 inhibitor, **UKTT15**, to assess its trapping efficiency and the cellular response to the induced DNA damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway in the DNA damage response and the experimental workflow for immunofluorescence staining of PARP-1 foci following **UKTT15** treatment.





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